
2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent . The compound also has an oxoethyl group (-C(=O)-CH2-) and a propanoate ester group (-COO-), which could be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and phenyl rings would contribute to the compound’s aromaticity, while the oxoethyl and propanoate groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The indole and phenyl rings might undergo electrophilic aromatic substitution reactions, while the oxoethyl and propanoate groups could be involved in nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .科学的研究の応用
Methoxychlor as an Environmental Estrogen Model
Methoxychlor, a proestrogenic activity pesticide, metabolizes into an active estrogenic form, highlighting the transformation and effects of similar compounds in vivo. This research elucidates the potential estrogenic and toxicological impacts of chemicals, including their effects on fertility and development (Cummings, 1997).
Sorption of Herbicides to Soil and Minerals
Research on the sorption of phenoxy herbicides, including their environmental behavior and interaction with soil components, informs on the fate of complex esters in natural settings. Understanding these interactions is crucial for assessing the environmental persistence and mobility of similar chemical structures (Werner, Garratt, & Pigott, 2012).
Antimicrobial Activities of Essential Oils
The study of eugenol and other essential oils containing hydroxyphenyl propenes showcases their broad-spectrum antimicrobial activity against various pathogens. This line of research could provide a foundation for exploring the antimicrobial potential of related compounds (Marchese et al., 2017).
Environmental Pollutants and Male Infertility
Research examining the impact of environmental pollutants, including bisphenol A and phthalates, on male fertility underscores the relevance of studying the biological effects of synthetic compounds on human health. Such work highlights the importance of understanding the physiological impacts of chemical exposures (Lagos-Cabré & Moreno, 2012).
Neurotoxicity of Brominated Flame Retardants
Investigations into the neurotoxic effects of polybrominated diphenyl ethers and their metabolites on the developing nervous system highlight the critical need to assess the neurotoxic potential of various synthetic compounds, including their mechanisms of action and implications for human health (Dingemans, van den Berg, & Westerink, 2011).
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to explore its interactions with various biological targets and its potential applications in medicine or other fields .
特性
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-16-9-6-14(7-10-16)19(22)13-25-20(23)11-8-15-12-21-18-5-3-2-4-17(15)18/h2-7,9-10,12,21H,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMMEOBIGUOOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2737634.png)

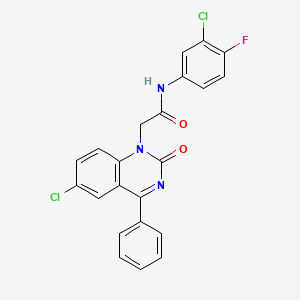
![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)
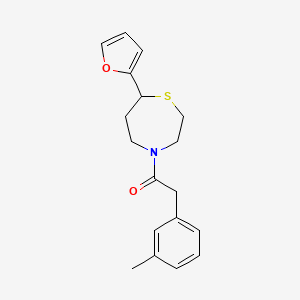
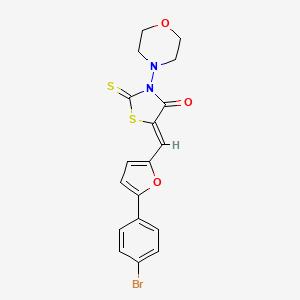
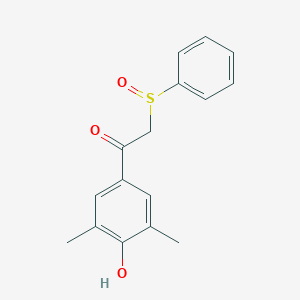
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)
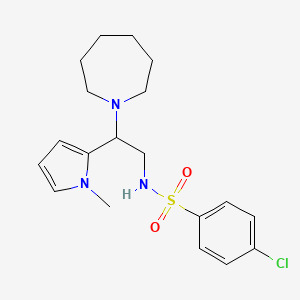
amine dihydrochloride](/img/structure/B2737653.png)
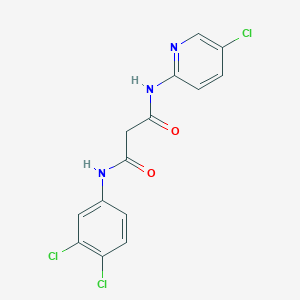
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)